![molecular formula C11H6F2N4O B6478158 7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 931965-81-0](/img/structure/B6478158.png)
7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” belongs to a class of compounds that originated from a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold, so far underexploited among the heme binding moieties .
Synthesis Analysis
The synthesis of this class of compounds has been described in the literature . The process involves a series of chemical transformations, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Applications De Recherche Scientifique
RORγt Inverse Agonists
This compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune diseases. Therefore, RORγt inverse agonists are being explored for their potential in treating autoimmune diseases .
PHD-1 Inhibitors
It also acts as an inhibitor of PHD-1 . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors (HIFs), which play a key role in cellular responses to low oxygen conditions. Inhibitors of PHD-1 are being studied for their potential in treating conditions related to hypoxia, such as ischemic diseases .
JAK1 and JAK2 Inhibitors
The compound has been found to inhibit JAK1 and JAK2 . These are enzymes involved in the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth. Inhibitors of JAK1 and JAK2 are being explored for their potential in treating various inflammatory and autoimmune diseases, as well as certain types of cancer .
Treatment of Cardiovascular Disorders
This compound is utilized in the treatment of cardiovascular disorders . While the exact mechanisms are not specified, it is likely that its inhibitory effects on various enzymes and signaling pathways contribute to its therapeutic potential in this area .
Treatment of Type 2 Diabetes
It has been used in the treatment of type 2 diabetes . This could be related to its effects on various signaling pathways involved in glucose metabolism .
Treatment of Hyperproliferative Disorders
The compound is used in the treatment of hyperproliferative disorders . These are conditions characterized by excessive cell growth, and can include various types of cancer. Its inhibitory effects on enzymes and signaling pathways involved in cell growth likely contribute to its therapeutic potential in this area .
Antifungal Activity
1,2,4-Triazole derivatives, such as this compound, have been extensively applied in antifungal agents . They are being studied for their potential in treating various fungal infections .
Antitumor Activity
These compounds have also been applied in antitumor agents . Their inhibitory effects on various enzymes and signaling pathways involved in cell growth make them promising candidates for cancer treatment .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibiting CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. In particular, it has been shown to have cytotoxic activities against certain cell lines . The compound also induces apoptosis within cells , further contributing to its anti-cancer effects.
Orientations Futures
Propriétés
IUPAC Name |
7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N4O/c12-8-2-1-7(5-9(8)13)17-4-3-16-6-14-15-10(16)11(17)18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGXVFGUSJZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN3C=NN=C3C2=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.